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Disclaimer: The specific fluorescent protein "Realon" could not be identified in publicly
available scientific literature or databases. Therefore, this guide provides a comprehensive
overview of the quantum yield of commonly used fluorescent proteins as a reference for
researchers, scientists, and drug development professionals.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (QY) is a critical parameter for characterizing a fluorophore,
including fluorescent proteins. It is defined as the ratio of the number of photons emitted to the
number of photons absorbed. A higher quantum yield indicates a more efficient conversion of
absorbed light into fluorescence, resulting in a brighter signal. The quantum yield is a value
between 0 and 1, often expressed as a percentage. For applications in cellular imaging, high-
throughput screening, and quantitative assays, a high quantum yield is desirable for achieving
a strong signal-to-noise ratio. The brightness of a fluorescent protein is determined by the
product of its molar extinction coefficient (a measure of how well it absorbs light at a specific
wavelength) and its quantum yield.

Quantitative Data for Common Fluorescent Proteins
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The following table summarizes the quantum yield and other key photophysical properties of
several well-characterized and commonly utilized fluorescent proteins. These values serve as a
useful comparison for selecting the appropriate fluorescent protein for a specific application.

Molar
Fluorescent Excitation Max Emission Max Extinction Quantum Yield
Protein (nm) (nm) Coefficient (QY)
(M—*cm™?)
EGFP 488 507 55,000 0.60[1]
mCherry 587 610 72,000 0.22[2]
mVenus 515 528 92,200 0.57
mCerulean 433 475 43,000 0.62
mTurquoise2 434 474 45,000 0.93

Experimental Protocol for Determining
Fluorescence Quantum Yield

The relative method is a widely used approach for determining the fluorescence quantum yield
of a fluorescent protein. This method involves comparing the fluorescence intensity of the
sample to that of a standard with a known quantum yield.

Materials:

e Spectrofluorometer

e UV-Vis Spectrophotometer

e Quartz cuvettes (1 cm path length)
 Purified fluorescent protein of interest

e Quantum yield standard (e.g., fluorescein in 0.1 M NaOH with a quantum yield of 0.95, or
guinine sulfate in 0.5 M H2S0a4 with a quantum yield of 0.54)
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» Appropriate buffer solution for the fluorescent protein and the standard
Procedure:
o Preparation of Solutions:
o Prepare a stock solution of the purified fluorescent protein in a suitable buffer.
o Prepare a stock solution of the quantum yield standard in its recommended solvent.

o Prepare a series of dilutions for both the fluorescent protein and the standard, with
absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the
absorbance below 0.1 to avoid inner filter effects.

e Absorbance Measurements:

o Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared
solutions.

o Determine the absorbance at the chosen excitation wavelength for each solution.
e Fluorescence Measurements:

o Using the spectrofluorometer, measure the fluorescence emission spectra of all prepared
solutions.

o The excitation wavelength should be the same for both the sample and the standard.

o Record the integrated fluorescence intensity (the area under the emission curve) for each
solution.

o Data Analysis:

o Plot the integrated fluorescence intensity versus the absorbance at the excitation
wavelength for both the fluorescent protein and the standard.

o The data for each should yield a straight line. Determine the slope of each line.
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o Calculate the quantum yield of the fluorescent protein using the following equation:
® X =@ ST *(Slope_X/Slope_ST) * (n_X2/n_ST?

Where:

®_ X s the quantum yield of the sample fluorescent protein.

®_ST is the quantum yield of the standard.

Slope_X is the slope of the integrated fluorescence intensity vs. absorbance plot for the
sample.

Slope_ST is the slope of the integrated fluorescence intensity vs. absorbance plot for
the standard.

n_X is the refractive index of the solvent used for the sample.

n_ST is the refractive index of the solvent used for the standard.
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Caption: Experimental workflow for determining relative quantum yield.
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Caption: Principle of fluorescence excitation and emission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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